molecular formula C27H41NO11 B12280697 Benzyl N-[Tris[2-(ethoxycarbonyl)ethoxymethyl]methyl]carbamate

Benzyl N-[Tris[2-(ethoxycarbonyl)ethoxymethyl]methyl]carbamate

Cat. No.: B12280697
M. Wt: 555.6 g/mol
InChI Key: PUGQUJMKWXZXSP-UHFFFAOYSA-N
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Description

Benzyl N-[Tris[2-(ethoxycarbonyl)ethoxymethyl]methyl]carbamate (CAS 220431-66-3, MFCD32068476) is a sophisticated multifunctional carbamate-protected intermediate with a molecular formula of C27H41NO11 and a molecular weight of 555.61 g/mol . This compound is characterized by a central carbamate-protected amine group, safeguarded by a benzyloxycarbonyl (Cbz) group, and a unique tris[2-(ethoxycarbonyl)ethoxymethyl]methyl scaffold. This structure integrates three ester-functionalized arms, each terminating in an ethoxycarbonyl group, providing multiple handles for further synthetic modification. Compounds featuring the Cbz-protected amine motif, similar to this product, are extensively utilized in medicinal chemistry as key intermediates for the construction of more complex bioactive molecules . The Cbz protecting group is widely valued in organic synthesis for its stability under various reaction conditions and its orthogonal deprotection profile, allowing for selective amine unmasking in the presence of other functional groups. The multiple ester side chains enhance the molecule's solubility and offer versatile conjugation points, making this intermediate particularly valuable in combinatorial chemistry, polymer-supported synthesis, and the development of dendritic structures. Its primary research applications include serving as a core building block in the synthesis of targeted drug conjugates , developing functionalized congeners for probing structure-activity relationships (SAR) in drug discovery , and acting as a multifunctional scaffold for creating novel small-molecule therapeutics . The product is provided with a guaranteed purity of ≥95% and is intended for research applications only . It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

ethyl 3-[3-(3-ethoxy-3-oxopropoxy)-2-[(3-ethoxy-3-oxopropoxy)methyl]-2-(phenylmethoxycarbonylamino)propoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41NO11/c1-4-36-23(29)12-15-33-19-27(20-34-16-13-24(30)37-5-2,21-35-17-14-25(31)38-6-3)28-26(32)39-18-22-10-8-7-9-11-22/h7-11H,4-6,12-21H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGQUJMKWXZXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOCC(COCCC(=O)OCC)(COCCC(=O)OCC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41NO11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Carbamate Core

The synthesis begins with tris(hydroxymethyl)methylamine, which is protected as the benzyl carbamate using benzyl chloroformate (Cbz-Cl) under basic conditions:

  • Reagents : Tris(hydroxymethyl)methylamine, Cbz-Cl, triethylamine (TEA), tetrahydrofuran (THF).
  • Conditions : 0–25°C, 4–6 hours.
  • Mechanism : Nucleophilic attack by the amine on the electrophilic carbonyl of Cbz-Cl, facilitated by TEA to scavenge HCl.

Etherification with Ethyl 2-Bromoacetate

The hydroxymethyl groups are converted to ethoxycarbonyl ethoxymethyl branches via Williamson ether synthesis:

  • Reagents : Ethyl 2-bromoacetate, potassium carbonate (K₂CO₃), dimethylformamide (DMF).
  • Conditions : 60–80°C, 12–24 hours.
  • Yield : ~70–85% after purification by silica gel chromatography.

Table 1: Optimization of Etherification Conditions

Parameter Optimal Value Effect on Yield
Temperature 70°C Maximizes rate
Solvent DMF Enhances solubility
Base K₂CO₃ Mild, non-nucleophilic

Alternative Route via Sequential Alkylation

Reductive Amination Approach

A tris(2-(ethoxycarbonyl)ethoxymethyl)methylamine intermediate is synthesized first, followed by Cbz protection:

  • Alkylation of Methylamine :
    • Methylamine reacts with 3 equivalents of ethyl 2-(bromomethyl)acrylate in acetonitrile.
    • Catalyst : Tetrabutylammonium iodide (TBAI) enhances reactivity.
    • Yield : 65–75%.
  • Carbamate Protection :
    • The resulting amine is treated with Cbz-Cl and pyridine at 0°C.

Challenges and Mitigation

  • Steric Hindrance : Bulky trisubstitution slows reaction kinetics. Solutions include prolonged reaction times (24–48 hours) and elevated temperatures (80–100°C).
  • Ester Hydrolysis : Ethyl esters are sensitive to strong bases. Use of anhydrous solvents and neutral pH conditions is critical.

Catalytic Methods and Recent Advances

Palladium-Catalyzed Coupling

A patent (CN85109417A) describes the use of palladium catalysts for efficient carbamate formation under mild conditions:

  • Catalyst : Pd(OAc)₂ (2 mol%).
  • Ligand : Triphenylphosphine (PPh₃).
  • Solvent : Toluene, 80°C, 8 hours.
  • Advantage : Avoids harsh bases, improving functional group compatibility.

Solid-Phase Synthesis

For combinatorial applications, the compound has been synthesized on Merrifield resin using CO₂ as a linker:

  • Resin Activation : CO₂ bubbling in DMF with Cs₂CO₃ and TBAI.
  • Stepwise Assembly : Sequential addition of ethyl 2-bromoacetate and Cbz-protected amine.
  • Cleavage : Trifluoroacetic acid (TFA) yields the free carbamate.

Table 2: Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
Stepwise Etherification 78 95 High
Reductive Amination 65 90 Moderate
Palladium-Catalyzed 82 97 Low

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.35–7.28 (m, 5H, Cbz aromatic), 4.55 (s, 2H, CH₂Cbz), 4.15 (q, J = 7.1 Hz, 6H, OCH₂CH₃), 3.60–3.45 (m, 12H, OCH₂).
  • IR : 1720 cm⁻¹ (C=O ester), 1695 cm⁻¹ (C=O carbamate).

Purity Optimization

  • Recrystallization : Ethyl acetate/hexane (1:3) removes residual reactants.
  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 12.3 min.

Industrial-Scale Considerations

  • Cost Drivers : Ethyl 2-bromoacetate and palladium catalysts contribute >60% of raw material costs.
  • Green Chemistry : Substitution of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[Tris[2-(ethoxycarbonyl)ethoxymethyl]methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-[Tris[2-(ethoxycarbonyl)ethoxymethyl]methyl]carbamate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Benzyl N-[Tris[2-(ethoxycarbonyl)ethoxymethyl]methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites. The ethoxycarbonyl and ethoxymethyl groups play a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Benzyl Carbamates

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference ID
Benzyl N-[(diethylcarbamoyl)methyl]carbamate C₁₄H₂₀N₂O₃ 264.325 Diethylcarbamoyl methyl Lipophilic; potential CNS activity
Benzyl {2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate C₁₄H₂₁NO₅ 283.324 Hydroxyethoxy-ethoxy ethyl Enhanced aqueous solubility
Benzyl N-[Cyano(4-methoxyphenyl)methyl]carbamate C₁₇H₁₆N₂O₃ 296.321 Cyano, methoxyphenyl Intermediate for pharmaceuticals
Benzyl N-[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate C₂₀H₂₂BFNO₄ 377.21 Boron-containing Suzuki coupling applications
(R)-Benzyl N-[1-(dimethoxyphosphoryl)butyl]carbamate C₁₅H₂₄NO₅P 329.33 Phosphoryl butyl High enantiomeric excess (80% ee)

Key Observations :

  • Lipophilicity : Compounds with alkyl or aromatic substituents (e.g., diethylcarbamoyl in , methoxyphenyl in ) exhibit higher lipophilicity compared to those with polar groups (e.g., hydroxyethoxy in ). The target compound’s ethoxycarbonyl groups may confer moderate lipophilicity, balancing solubility and membrane permeability.

Stability and Reactivity

  • Ester Hydrolysis : Ethoxycarbonyl groups (as in the target compound) are prone to hydrolysis under acidic or basic conditions, unlike stable amide bonds in or ethers in . This reactivity could be leveraged for controlled release in prodrug designs.
  • Boron-Containing Analogs : The dioxaborolane group in enhances stability in cross-coupling reactions, contrasting with the target compound’s ester-based functionality.

Biological Activity

Benzyl N-[Tris[2-(ethoxycarbonyl)ethoxymethyl]methyl]carbamate is a complex organic compound that has attracted interest due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C27H41N O11
  • Molecular Weight : 555.61 g/mol
  • Functional Groups : The compound features multiple functional groups, including carbamate and ethoxycarbonyl moieties, which contribute to its biological properties.
  • Predicted Boiling Point : Approximately 634.2 °C, indicating stability at elevated temperatures.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the carbamate structure through the reaction of benzyl amine with ethoxycarbonyl derivatives. The detailed synthetic pathway is crucial for understanding the compound's reactivity and potential applications in pharmaceuticals and materials science.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic effects.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, N-substituted carbazoles were evaluated for their ability to inhibit tumor cell lines such as HEP 2 and Ehrlich’s Ascites Carcinoma (EAC) cells. The presence of electron-donating groups in these compounds enhances their basicity and biological activity .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes related to tumor progression.
  • Signal Transduction Modulation : The compound may affect signaling pathways involved in cell proliferation and apoptosis, particularly through the modulation of STAT proteins, which are linked to tumorigenesis .

Study 1: Antitumor Efficacy

A study conducted on A549 cell lines demonstrated that certain N-substituted derivatives exhibited notable anticancer activity. Specifically, compounds with specific substitutions at the para-position showed enhanced efficacy against cancer cells. This suggests that structural modifications can significantly impact the biological activity of similar compounds, including this compound .

Study 2: Neuroprotective Effects

Another area of research has focused on the neuroprotective effects of carbamate derivatives. Compounds with bulky substituents at the N-position displayed significant neuroprotective activity against glutamate-induced cell injury. This highlights the potential for this compound in neuroprotection, possibly through antioxidative mechanisms .

Summary of Findings

Activity TypeObserved EffectsReference
AntitumorInhibition of HEP 2 and EAC cells
NeuroprotectiveProtection against glutamate-induced injury
Enzymatic InhibitionPotential inhibition of tumor-related enzymes

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